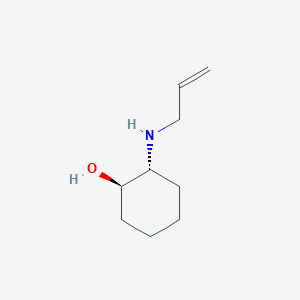![molecular formula C6H15N3O2 B1385209 3-[(2-Methoxyethyl)amino]propanohydrazide CAS No. 1040689-72-2](/img/structure/B1385209.png)
3-[(2-Methoxyethyl)amino]propanohydrazide
Übersicht
Beschreibung
“3-[(2-Methoxyethyl)amino]propanohydrazide” is a chemical compound with the molecular formula C6H15N3O2 . It has an average mass of 161.202 Da and a monoisotopic mass of 161.116425 Da .
Molecular Structure Analysis
The molecular structure of “3-[(2-Methoxyethyl)amino]propanohydrazide” consists of 6 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 335.5±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.9±3.0 kJ/mol and a flash point of 156.7±22.3 °C . The compound has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
- 3-[(2-Methoxyethyl)amino]propanohydrazide derivatives have shown significant antioxidant and anticancer activities. One study synthesized a series of these derivatives with different moieties and tested their antioxidant activity, finding some to be more effective than ascorbic acid. Additionally, their anticancer activity was evaluated against human glioblastoma and breast cancer cell lines, with certain compounds showing high cytotoxicity, particularly against glioblastoma cells (Tumosienė et al., 2020).
Metabolic Synthesis and Stereochemistry
- The compound has been involved in research on metabolic synthesis and stereochemistry. A study explored the asymmetric synthesis and absolute configuration of its derivatives, contributing to a better understanding of its metabolic process and the relationship between structure and activity (Shetty & Nelson, 1988).
Enzyme Inhibition Studies
- Various derivatives of 3-[(2-Methoxyethyl)amino]propanohydrazide have been investigated for their potential in inhibiting enzymes like lipase and α-glucosidase. This research highlights their potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).
Antimicrobial Activities
- The compound and its derivatives have been a subject of interest in antimicrobial studies. Research has been conducted to synthesize novel derivatives and evaluate their antimicrobial efficacy, showing promising results against various microbial strains (Samelyuk & Kaplaushenko, 2013).
Synthesis and Structural Analysis
- There has been significant interest in the synthesis and structural analysis of 3-[(2-Methoxyethyl)amino]propanohydrazide derivatives, with studies focusing on their crystal structure, spectroscopy, and molecular dynamics. These analyses are crucial for understanding the compound's physical and chemical properties (Venkatesan et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2/c1-11-5-4-8-3-2-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHVQCGKAUZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethyl)amino]propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)









